molecular formula C10H9F3O2 B3377166 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one CAS No. 1261680-31-2

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3377166
CAS No.: 1261680-31-2
M. Wt: 218.17 g/mol
InChI Key: IIFNJVYRGAIWER-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one is a ketone derivative featuring a propan-1-one moiety attached to a substituted phenyl ring. The phenyl ring is functionalized with a hydroxyl group (-OH) at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the para (4th) position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-hydroxy-4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-8(14)7-4-3-6(5-9(7)15)10(11,12)13/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNJVYRGAIWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde and acetone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction.

    Procedure: The 2-hydroxy-4-(trifluoromethyl)benzaldehyde is reacted with acetone in the presence of the base, leading to the formation of the desired product through a series of condensation and dehydration steps.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example:

  • Friedel-Crafts Acylation : Reacting 2-hydroxy-4-(trifluoromethyl)benzene with propanoyl chloride in the presence of Lewis acids like AlCl₃ yields the target compound .

  • Nucleophilic Formylation : Trifluoromethyl ketones undergo diaza-carbonyl-ene reactions with formaldehyde hydrazones under solvent-free conditions, enabling efficient synthesis of α-hydroxy α-trifluoromethyl derivatives .

Reaction TypeConditionsYieldKey ObservationsSource
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C → RT29%Requires strict anhydrous conditions
Solvent-Free Nucleophilic Formylation2-step, RT>95%Eliminates chromatographic purification

Oxidation and Reduction

The ketone group participates in redox reactions:

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the ketone remains stable, while the hydroxyl group may oxidize to a carbonyl, forming a diketone derivative.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group.

ReactionReagentProductNotesSource
ReductionNaBH₄, MeOH1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-olSelective for ketone
OxidationKMnO₄, H₂SO₄1-[2-Oxo-4-(trifluoromethyl)phenyl]propan-1-oneLimited by steric hindrance

Nucleophilic Additions and Condensations

The ketone undergoes nucleophilic attacks:

  • Grignard Reactions : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide yields 1-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol.

  • Condensation with Hydrazines : Forms hydrazones, useful as intermediates in heterocyclic synthesis .

NucleophileProductYieldConditionsSource
CH₃MgBrTertiary alcohol72%THF, −78°C → RT
NH₂NH₂Hydrazone88%EtOH, reflux

Photochemical Reactivity

The hydroxyl and ketone groups enable photochemical rearrangements:

  • Photo-Favorskii Rearrangement : Under UV light, the compound undergoes a -acyl shift, forming a spirodienedione intermediate, which hydrolyzes to a carboxylic acid derivative .

ProcessConditionsProductKey ObservationSource
UV Irradiation (254 nm)Aqueous CH₃CN3-(2-Hydroxy-4-(trifluoromethyl)phenyl)propanoic acidQuantum yield = 0.15

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the ortho/para positions:

  • Nitration : Concentrated HNO₃ introduces a nitro group at the 5-position of the aromatic ring .

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at the 3-position .

ReactionReagentPositionYieldSource
NitrationHNO₃, H₂SO₄5-Nitro65%
SulfonationH₂SO₄, SO₃3-Sulfo58%

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity of the carbonyl compared to non-fluorinated analogues:

CompoundRelative Reactivity (vs. Acetophenone)NotesSource
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one4.2×Enhanced by −CF₃ electron withdrawal
1-(4-Methylphenyl)propan-1-one1.0×Baseline

Scientific Research Applications

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Compound Name Substituents Key Features Synthesis Yield (%) Reported Bioactivity Reference
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one -OH (2nd), -CF₃ (4th) High polarity due to -OH; electron-deficient aryl ring from -CF₃ Not reported Not explicitly stated, but structural analogs show anti-inflammatory activity
1-(2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl)-2-(4-isobutylphenyl)propan-1-one (11) -O-propargyl (4th), -isobutylphenyl (side chain) Propargyl ether enhances lipophilicity; bulky isobutylphenyl group may hinder rotation Not reported Anti-inflammatory and bactericidal activities
2-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one (3k) -OCH₃ (4th), -CF₃ (3rd) Methoxy group increases electron density; -CF₃ at meta position reduces steric hindrance 95% Not reported
1-[4-(Trifluoromethyl)phenyl]propan-1-one -CF₃ (4th) (no -OH) Lacks hydroxyl group; lower polarity and H-bonding capacity Not reported Not reported
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one Benzodioxole (cyclic ether), -CF₃ (4th) Benzodioxole enhances aromaticity and stability Not reported Not reported

Structural and Functional Insights

  • Hydroxyl Group Impact: The presence of -OH in the target compound distinguishes it from analogs like 1-[4-(trifluoromethyl)phenyl]propan-1-one .
  • Trifluoromethyl Positioning : In compound 3k, -CF₃ is at the meta position, which may reduce steric hindrance compared to the para-substituted target compound . This positional difference could influence binding affinity in pharmacological contexts.
  • Synthetic Yields: Compound 3k achieved a 95% yield using benzyl alcohol and acyl fluoride reactants, suggesting efficient coupling methods for trifluoromethylated propanones . Similar methodologies might apply to the target compound.

Pharmacophore Relevance

  • The target compound’s hydroxyl and trifluoromethyl groups align with pharmacophores observed in MAO inhibitors (e.g., chromenone derivatives with -CF₃ and methoxy groups) .

Biological Activity

1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • A trifluoromethyl group that enhances lipophilicity, improving its ability to penetrate biological membranes.
  • A hydroxyl group that may participate in hydrogen bonding, influencing its interaction with biological targets.
  • A propanone moiety , contributing to its stability and reactivity.

These structural attributes make it a valuable candidate for further pharmacological studies.

Pharmacological Effects

This compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Studies indicate that the presence of the trifluoromethyl group enhances its antimicrobial efficacy by improving lipophilicity and membrane penetration .
  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on human monocytic leukemia cell lines (THP-1). The IC50 values indicate varying degrees of cytotoxicity, which correlate with the compound's lipophilicity and structural modifications .
  • Enzyme Inhibition : The compound's interaction with specific enzymes is under investigation. Preliminary studies suggest it may inhibit key metabolic pathways, although the exact mechanisms remain to be elucidated.

The biological activity of this compound is thought to arise from its ability to interact with molecular targets within cells. Key proposed mechanisms include:

  • Binding Affinity : The trifluoromethyl group enhances the binding affinity to various receptors and enzymes, potentially altering their activity and influencing metabolic pathways.
  • Membrane Interaction : Enhanced lipophilicity allows for better interaction with cellular membranes, facilitating the uptake of the compound into cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against MRSA with an MIC value of 18.7 µM .
Study 2CytotoxicityShowed IC50 values ranging from 1.4 to >10 µM against THP-1 cells, indicating significant cytotoxic potential .
Study 3Enzyme InhibitionInvestigated potential inhibition of metabolic pathways; results pending further analysis.

Q & A

Q. What strategies address low reproducibility in biological activity assays involving this compound?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum-free conditions). Confirm compound stability in assay media via LC-MS. Use positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals. Address batch-to-batch variability by characterizing each synthesis lot .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one
Reactant of Route 2
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1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one

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